(2-Ethoxyethyl)hydrazine dihydrochloride mechanism of action
(2-Ethoxyethyl)hydrazine dihydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of (2-Ethoxyethyl)hydrazine Dihydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical analysis of the putative mechanism of action for (2-Ethoxyethyl)hydrazine dihydrochloride. As direct research on this specific molecule is limited, this document synthesizes established principles from the broader class of hydrazine derivatives, particularly their role as enzyme inhibitors. The insights presented herein are grounded in extensive literature on medicinal chemistry, pharmacology, and toxicology, offering a robust framework for researchers, scientists, and drug development professionals.
Introduction to (2-Ethoxyethyl)hydrazine Dihydrochloride: A Molecule of Interest
(2-Ethoxyethyl)hydrazine dihydrochloride belongs to the hydrazine class of compounds, a versatile group of molecules with significant applications in medicinal chemistry and beyond.[1][2] Hydrazine derivatives are characterized by a nitrogen-nitrogen single bond and have been foundational in the development of various therapeutics, most notably as monoamine oxidase inhibitors (MAOIs) for the treatment of depression and neurological disorders.[][4] The structural features of (2-Ethoxyethyl)hydrazine suggest a potential for biological activity, likely mediated through interactions with enzymatic systems. This guide will explore its hypothesized mechanism of action, drawing parallels with well-characterized hydrazine-based drugs and providing a roadmap for empirical validation.
Molecular Profile and Structural Context
To understand the potential biological activity of (2-Ethoxyethyl)hydrazine dihydrochloride, it is crucial to analyze its molecular structure in the context of other known bioactive hydrazines.
Chemical Structure:
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Core Moiety: The fundamental N-N bond of the hydrazine group.
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Key Substituent: An ethoxyethyl group (-CH₂CH₂OCH₂CH₃) attached to one of the nitrogen atoms.
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Salt Form: The dihydrochloride salt, which enhances solubility and stability.
The presence of the flexible and moderately lipophilic ethoxyethyl side chain is a critical feature. This group can influence the molecule's interaction with biological targets, affecting its binding affinity, selectivity, and pharmacokinetic properties. Its structure is analogous to other alkylhydrazines that have been investigated for various pharmacological activities.[5]
Core Putative Mechanism of Action: Irreversible Monoamine Oxidase Inhibition
The most probable mechanism of action for (2-Ethoxyethyl)hydrazine dihydrochloride is the inhibition of monoamine oxidase (MAO) enzymes. This hypothesis is strongly supported by the well-documented activity of numerous hydrazine derivatives as MAO inhibitors.[][6][7]
MAOs are mitochondrial enzymes responsible for the oxidative deamination of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.
The proposed inhibitory pathway is as follows:
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(2-Ethoxyethyl)hydrazine acts as a substrate for the MAO enzyme. The enzyme recognizes the hydrazine moiety and initiates an oxidative process.
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Oxidation of the hydrazine leads to the formation of a reactive diazene intermediate. This step is a hallmark of the mechanism for many irreversible hydrazine-based MAOIs.[]
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The diazene intermediate is highly unstable and can lose an electron, forming a reactive radical species. []
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This radical then forms a covalent bond with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme. This covalent modification results in the irreversible inactivation of the enzyme.[][6]
This irreversible inhibition leads to an accumulation of monoamine neurotransmitters in the brain, which is the basis for the antidepressant and other neurological effects of MAOIs.[]
Caption: Proposed pathway for irreversible MAO inhibition by (2-Ethoxyethyl)hydrazine.
Broader Pharmacological and Toxicological Profile
Beyond MAO inhibition, the biotransformation of hydrazine derivatives can lead to other biological effects and potential toxicities.
Metabolic Activation and Oxidative Stress:
The metabolism of hydrazines is not limited to MAO. Other enzyme systems, such as cytochrome P450, can also catalyze their oxidation.[4] This metabolic activation can lead to the formation of various free radical species. These reactive intermediates can interact with cellular macromolecules, leading to cellular dysfunction.[4] Furthermore, the generation of reactive oxygen species (ROS) can induce oxidative stress, a condition where the production of oxidants overwhelms the cell's antioxidant defenses.[4]
Potential Toxicities:
Hydrazine compounds are associated with a range of toxic effects, including:
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Neurotoxicity: Which can be linked to the disruption of GABA and glutamate balance.[8]
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Hepatotoxicity: Potentially caused by the formation of reactive metabolites that damage liver cells.[4][8]
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Hematological effects: Some hydrazines can induce hemolysis and other blood disorders.[8]
These toxicities are a critical consideration in the development of any hydrazine-based therapeutic.
Experimental Workflows for Mechanistic Validation
To empirically validate the hypothesized mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a framework for these investigations.
In Vitro MAO Inhibition Assay
This assay is crucial for determining the inhibitory potency (IC₅₀) of (2-Ethoxyethyl)hydrazine dihydrochloride against both MAO-A and MAO-B.
Protocol:
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Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
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Substrate: A fluorogenic substrate such as Amplex® Red reagent.[6]
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Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add the enzyme, a horseradish peroxidase probe, and the test compound. c. Pre-incubate to allow for any time-dependent inhibition. d. Initiate the reaction by adding the substrate. e. Monitor the increase in fluorescence over time using a plate reader.
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Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
Enzyme Kinetics and Reversibility Studies
These studies are essential to determine if the inhibition is competitive, non-competitive, or uncompetitive, and whether it is reversible or irreversible.
Protocol:
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Kinetic Analysis: a. Perform the MAO inhibition assay at multiple fixed concentrations of the inhibitor and varying concentrations of the substrate. b. Generate Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.[9]
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Reversibility Assay (Dialysis Method): a. Incubate the MAO enzyme with a high concentration of the test compound. b. Dialyze the mixture extensively against a buffer to remove any unbound inhibitor. c. Measure the residual enzyme activity. A lack of recovery of activity indicates irreversible inhibition.[10]
Caption: A logical workflow for the mechanistic elucidation of (2-Ethoxyethyl)hydrazine.
Structure-Activity Relationship (SAR) Considerations
The structure of (2-Ethoxyethyl)hydrazine dihydrochloride provides clues to its potential activity based on known SAR principles for hydrazine derivatives.
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Hydrazine Moiety: The -NH-NH₂ group is the key pharmacophore responsible for the MAO inhibition.[1]
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Alkyl Substitution: The nature of the substituent on the hydrazine nitrogen influences potency and selectivity. The ethoxyethyl group likely contributes to the binding affinity within the hydrophobic active site of the MAO enzyme.
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Comparison to Known MAOIs: Comparing its structure to classic hydrazine MAOIs like phenelzine and iproniazid can provide insights.[6] The lack of an aromatic ring in (2-Ethoxyethyl)hydrazine may influence its binding and selectivity profile compared to these established drugs.
Further studies involving the synthesis and testing of analogs with different alkyl or aryl substituents would be invaluable for developing a comprehensive SAR.[11]
Conclusion and Future Directions
Based on a wealth of evidence from the broader class of hydrazine derivatives, the most probable mechanism of action for (2-Ethoxyethyl)hydrazine dihydrochloride is the irreversible inhibition of monoamine oxidase enzymes through the formation of a covalent adduct with the FAD cofactor.[][6] This is likely accompanied by metabolic activation that can lead to oxidative stress and potential toxicities.[4]
While this guide provides a strong theoretical framework, empirical validation is essential. Future research should focus on:
-
Comprehensive in vitro testing to confirm MAO-A and MAO-B inhibition and determine the kinetics.
-
In vivo studies to assess the pharmacological effects and safety profile in relevant animal models.
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Metabolite identification studies to understand its biotransformation pathways and potential for reactive intermediate formation.
Such a research program will be critical in fully elucidating the mechanism of action of (2-Ethoxyethyl)hydrazine dihydrochloride and determining its potential as a therapeutic agent.
References
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BOC Sciences. Monoamine Oxidase Inhibitor Compounds List.
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Sinha BK, Mason RP. Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. J Drug Metab Toxicol. 2014;5(3).
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Gökhan-Kelekçi N, et al. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules. 2020;25(11):2575.
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Osińska I, et al. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. 2020;25(21):5197.
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McEwen CM Jr, et al. Inhibition of monoamine oxidase by substituted hydrazines. Biochem J. 1969;112(5):913-9.
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Aday B, et al. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. 2023;8(50):47834-47849.
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Anusandhanvallari. Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari.
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Pawar PM, et al. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. World Journal of Pharmaceutical Research. 2015;4(10):1930-1936.
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Yıldırım S, et al. New 2-Pyrazoline and Hydrazone Derivatives as Potent and Selective Monoamine Oxidase A Inhibitors. J Med Chem. 2021;64(4):2164-2183.
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ResearchGate. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
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Jurkiewicz A, et al. Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine. Fundam Clin Pharmacol. 1993;7(1):25-32.
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NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Hydrazine Derivatives in Modern Pharmaceutical Synthesis.
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Kirk MA, et al. Hydrazine Toxicology. In: StatPearls. StatPearls Publishing; 2023.
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Georganics. 2-Hydroxyethylhydrazine - High purity.
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